4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile

Overview

Description

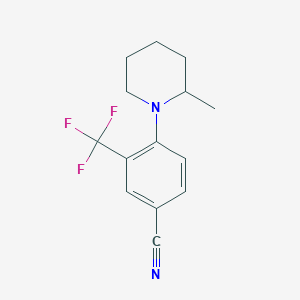

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile is an organic compound that features a piperidine ring substituted with a methyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Formation of the Benzonitrile Core: The benzonitrile core is typically synthesized through a nucleophilic aromatic substitution reaction involving a suitable aromatic precursor and a cyanide source.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile is primarily researched for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with various biological targets.

Case Study: JAK Inhibitors

Recent studies have explored its use as a Janus kinase (JAK) inhibitor, which plays a critical role in inflammatory and autoimmune diseases. Compounds similar to this benzonitrile derivative have shown promise in inhibiting JAK pathways, leading to reduced inflammatory responses in preclinical models .

Neuropharmacology

The compound's piperidine component is relevant in neuropharmacology, particularly concerning the modulation of neurotransmitter systems.

Case Study: Nicotinic Acetylcholine Receptor Modulation

Research indicates that analogs of this compound may act as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases. In silico studies have demonstrated potential binding interactions, suggesting avenues for further drug development .

Synthetic Chemistry

The synthesis of this compound has been documented, showcasing its utility in synthetic methodologies.

Synthesis Protocol

A typical synthesis involves reacting 4-fluoro-3-(trifluoromethyl)benzonitrile with 2-methylpiperidine under controlled conditions (e.g., heating in dimethyl sulfoxide at 100°C for 12 hours). This reaction yields the target compound with high purity, making it suitable for further applications .

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methylpiperidin-1-YL)-2-(trifluoromethyl)aniline

- 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)phenol

- 4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-(2-Methylpiperidin-1-YL)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug design and materials science.

Biological Activity

4-(2-Methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile (CAS No. 1140507-92-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on its anti-cancer and antimicrobial activities.

Molecular Formula: C₁₄H₁₅F₃N₂

Molecular Weight: 268.28 g/mol

Structure: The compound features a trifluoromethyl group and a piperidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with 2-methylpiperidine under controlled conditions. The reaction is conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C) for several hours, yielding the target compound after purification processes such as column chromatography .

Anti-Cancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For instance, related compounds have shown the ability to induce apoptosis in various cancer cell lines, including breast and lung cancers. Flow cytometry analyses demonstrated that these compounds can accelerate apoptosis in MCF7 cell lines with an IC50 value of approximately 25.72 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 | Apoptosis induction |

| Compound 2 | U87 | 45.2 ± 13.0 | PI3K inhibition |

Antimicrobial Activity

In addition to anti-cancer properties, there is emerging evidence suggesting that this class of compounds may possess antimicrobial activity against pathogens such as Mycobacterium tuberculosis. A high-throughput screening of chemical libraries indicated that certain derivatives could inhibit the growth of this bacterium by targeting essential proteins like MmpL3 .

Case Studies

A notable case study involved the evaluation of a series of analogs derived from the core structure of this compound. In vitro tests revealed that modifications to the piperidine ring significantly affected both the potency and selectivity against cancer cells and bacteria. For example, substituents that enhanced hydrophilicity improved solubility without compromising anti-tumor efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Trifluoromethyl Group: Enhances lipophilicity and bioavailability.

- Piperidine Ring: Essential for interaction with biological targets.

Researchers have conducted SAR studies to optimize these properties further, leading to compounds with improved efficacy and reduced side effects.

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c1-10-4-2-3-7-19(10)13-6-5-11(9-18)8-12(13)14(15,16)17/h5-6,8,10H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMVFPZOEQJNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.